molecular formula C13H15N B013036 2,4,7,8-Tetramethylquinoline CAS No. 102872-15-1

2,4,7,8-Tetramethylquinoline

Cat. No.: B013036
CAS No.: 102872-15-1
M. Wt: 185.26 g/mol
InChI Key: LHZGWAWYQCKEQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,7,8-Tetramethylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The molecular formula of this compound is C13H13N, and it is characterized by the presence of four methyl groups attached to the quinoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7,8-Tetramethylquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid, can be modified to introduce methyl groups at the desired positions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include catalytic hydrogenation, Friedel-Crafts alkylation, or other catalytic processes to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2,4,7,8-Tetramethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Scientific Research Applications

2,4,7,8-Tetramethylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,7,8-Tetramethylquinoline involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and the derivative used .

Comparison with Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2,4-Dimethylquinoline: A derivative with two methyl groups.

    2,4,7-Trimethylquinoline: A derivative with three methyl groups.

Uniqueness: 2,4,7,8-Tetramethylquinoline is unique due to the presence of four methyl groups, which can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives. This structural modification can enhance its solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

2,4,7,8-tetramethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-8-5-6-12-9(2)7-10(3)14-13(12)11(8)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZGWAWYQCKEQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479450
Record name 2,4,7,8-TETRAMETHYLQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102872-15-1
Record name 2,4,7,8-TETRAMETHYLQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,7,8-Tetramethylquinoline
Reactant of Route 2
Reactant of Route 2
2,4,7,8-Tetramethylquinoline
Reactant of Route 3
2,4,7,8-Tetramethylquinoline
Reactant of Route 4
2,4,7,8-Tetramethylquinoline
Reactant of Route 5
2,4,7,8-Tetramethylquinoline
Reactant of Route 6
2,4,7,8-Tetramethylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.